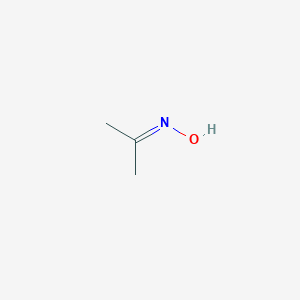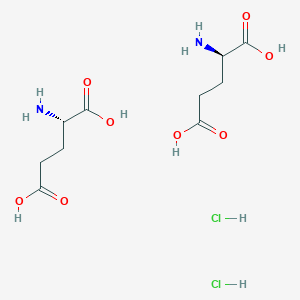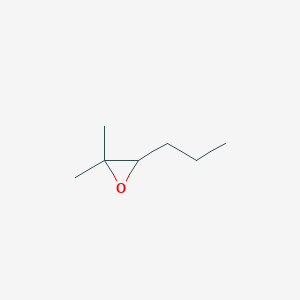![molecular formula C18H12BaN2O6S B091892 Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate CAS No. 17852-98-1](/img/structure/B91892.png)
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate is a chemical compound that has been used in scientific research for various applications. This compound is commonly known as Barium Sudan III and is used as a dye in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Barium Sudan III has been used in various scientific research applications, including staining of lipids, proteins, and other biological molecules. It is also used as a dye in histological staining, chromatography, and electrophoresis. In addition, Barium Sudan III is used in the detection of fatty acids and triglycerides in biological samples.
Wirkmechanismus
The mechanism of action of Barium Sudan III involves the binding of the dye to the hydrophobic regions of lipids and proteins. This binding results in the formation of a complex that can be visualized under a microscope or detected using other analytical techniques.
Biochemische Und Physiologische Effekte
Barium Sudan III has no known biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Barium Sudan III in lab experiments include its ability to stain lipids and proteins, its high solubility in water, and its low cost. However, one limitation of using Barium Sudan III is that it can interfere with other analytical techniques, such as mass spectrometry.
Zukünftige Richtungen
There are several future directions for the use of Barium Sudan III in scientific research. One potential application is in the development of new staining techniques for the detection of lipids and proteins in biological samples. Another potential direction is in the development of new analytical techniques that can be used in conjunction with Barium Sudan III staining.
Conclusion:
In conclusion, Barium Sudan III is a useful compound that has been used in various scientific research applications. Its ability to stain lipids and proteins makes it a valuable tool for researchers in many fields. However, it should be used with caution due to its toxic nature. Further research is needed to explore the full potential of Barium Sudan III in scientific research.
Synthesemethoden
Barium Sudan III is synthesized by reacting 3-hydroxy-2-naphthoic acid with diazonium salt of 4-methyl-2-sulphonatophenylamine in the presence of barium hydroxide. The resulting product is then purified by recrystallization from water.
Eigenschaften
CAS-Nummer |
17852-98-1 |
|---|---|
Produktname |
Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate |
Molekularformel |
C18H12BaN2O6S |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Ba/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI-Schlüssel |
LPMJODPDQRKJEH-LRZQPWDCSA-L |
Isomerische SMILES |
CC1=CC(=C(C=C1)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)





